4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
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Overview
Description
4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazole core, a piperazine ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors to form the benzoxadiazole ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one
Uniqueness
4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClN4O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H17ClN4O3S/c18-14-4-1-3-13(11-14)12-21-7-9-22(10-8-21)26(23,24)16-6-2-5-15-17(16)20-25-19-15/h1-6,11H,7-10,12H2 |
InChI Key |
BHOFJSRTBSEQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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